molecular formula C12H11N3O3 B1449799 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 1193387-71-1

2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

Cat. No.: B1449799
CAS No.: 1193387-71-1
M. Wt: 245.23 g/mol
InChI Key: BPASQMVGYLCXTI-UHFFFAOYSA-N
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Description

2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring

Properties

IUPAC Name

2-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-8(6-10(16)17)12(18)15-11(14-7)9-4-2-3-5-13-9/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPASQMVGYLCXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine-2-carbaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Similar compounds to 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid include other pyrimidine and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:

2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid stands out due to its unique combination of a pyrimidine and pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula for 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid is C12H11N3O3, with a molecular weight of approximately 233.24 g/mol . Its structure features a pyridine ring and a dihydropyrimidine moiety, which are significant in its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable anticancer activities. Specifically, compounds similar to 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid have shown cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and proliferation .
  • Case Study : In vitro studies demonstrated that certain pyrimidine derivatives led to a significant reduction in cell viability in FaDu hypopharyngeal tumor cells when compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly concerning Alzheimer's disease:

  • Cholinesterase Inhibition : Studies suggest that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's treatment .
  • Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress is another beneficial property attributed to this compound, contributing to its neuroprotective effects .

Anti-inflammatory Activity

There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties:

  • Mechanism : The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been observed, indicating a potential role in treating inflammatory diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid remains under investigation. Key areas of focus include:

  • Absorption and Distribution : The compound's solubility and permeability characteristics are essential for its bioavailability.
  • Toxicity Studies : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAnticancer
Compound BStructure BNeuroprotective
Compound CStructure CAnti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 2
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

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